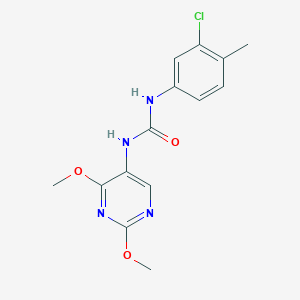
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea, also known as CDU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CDU is a urea-based compound that has been synthesized using various methods and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Molecular Interaction and Dimerization
One significant application of this compound is in the study of molecular interactions, specifically dimerization via hydrogen bonding. Beijer et al. (1998) reported on the strong dimerization capabilities of ureidopyrimidones, which are structurally similar to the queried compound, through quadruple hydrogen bonding. This property is essential in supramolecular chemistry for building complex molecular structures with high specificity and stability (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Herbicidal Activity
Another area of research application is in the development of new herbicides. Babczinski et al. (1995) explored the structure-activity relationships of substituted phenyltetrahydropyrimidinones (akin to the queried compound), which act as preemergence herbicides inhibiting carotenoid biosynthesis. This research highlighted the importance of specific structural features for herbicidal activity and provided insights into designing more effective agrochemicals (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
Synthetic Methodologies
Research on synthetic methodologies involving the compound or its analogs has led to the development of novel chemical entities. Bonacorso et al. (2003) reported the synthesis of a new series of pyrimidinones, showcasing the versatility of reactions involving urea derivatives and their potential applications in creating compounds with varied biological activities (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Supramolecular Chemistry
The ureidopyrimidinone functionality, as found in the compound of interest, is a valuable building block in supramolecular chemistry. Its ability to form stable, self-complementary quadruple hydrogen bonds enables the construction of sophisticated molecular assemblies. These assemblies have potential applications in nanotechnology, drug delivery systems, and the development of new materials with customized properties.
Anticancer Research
In the field of medicinal chemistry, derivatives of urea, similar in structure to the queried compound, have been synthesized and evaluated for their anticancer properties. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, assessing their antiproliferative activity against various cancer cell lines. This research opens avenues for the development of new anticancer agents, highlighting the potential of urea derivatives in therapeutic applications (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-8-4-5-9(6-10(8)15)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMIXQYBJUAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)
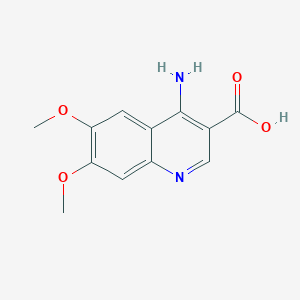

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
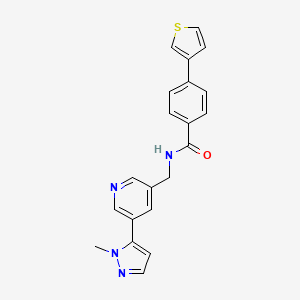
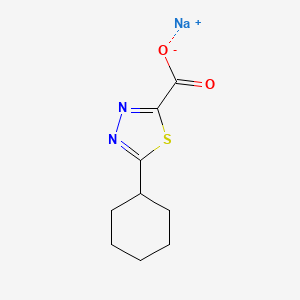
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)
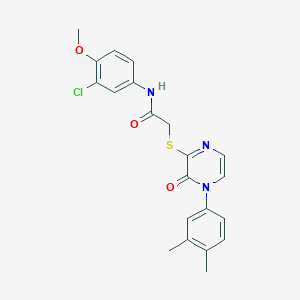
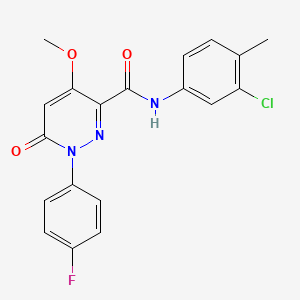

![Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2576241.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)